molecular formula C3H2F7NO2S B13437242 FPrSA CAS No. 152894-03-6

FPrSA

Cat. No.: B13437242
CAS No.: 152894-03-6
M. Wt: 249.11 g/mol
InChI Key: FQKBJSUFBIZAKR-UHFFFAOYSA-N
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Description

FPrSA is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FPrSA involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions.

    Intermediate Formation: The intermediate compounds are isolated and purified using techniques such as chromatography.

    Final Synthesis: The final compound, this compound, is obtained through a series of reactions involving catalysts and specific reagents.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using industrial-scale chromatography and crystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

FPrSA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts are used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms.

Scientific Research Applications

FPrSA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of FPrSA involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

    Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity.

    Pathways: The binding of this compound to its targets triggers a cascade of biochemical reactions, leading to the desired effect.

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F7NO2S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKBJSUFBIZAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022823
Record name Perfluoropropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152894-03-6
Record name Perfluoropropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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